Nebivolol hydrochloride

Overview

Description

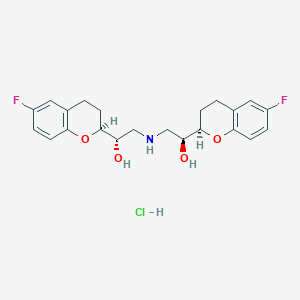

Nebivolol hydrochloride is a third-generation, cardioselective β1-adrenergic receptor antagonist approved for hypertension and chronic heart failure. Its chemical structure (C₂₂H₂₅F₂NO₄·HCl; MW: 441.90 g/mol) includes four asymmetric centers, yielding enantiomers with distinct pharmacological activities. The l-isomer (R,S,S,S configuration) exhibits potent β1-blockade, while the d-isomer (S,R,R,R) enhances nitric oxide (NO)-mediated vasodilation via endothelial nitric oxide synthase (eNOS) stimulation [18][19][21]. This dual mechanism reduces peripheral vascular resistance while preserving cardiac output, distinguishing it from traditional β-blockers [5][17]. Nebivolol is administered orally (5–40 mg/day) and demonstrates linear pharmacokinetics, with bioavailability unaffected by food [8][19].

Preparation Methods

Synthetic Routes and Reaction Conditions: Nebivolol hydrochloride can be synthesized through a multi-step process. One of the methods involves the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield nebivolol . The process typically involves the use of solvents like dimethylformamide and reagents such as iodine in dichloromethane .

Industrial Production Methods: An improved industrial method for the synthesis of this compound involves a one-pot synthesis from an epoxy monomer. This method is stereospecific and yields high purity without the need for intermediate purification . This process is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Nebivolol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various metabolites and derivatives of nebivolol, which can have different pharmacological properties .

Scientific Research Applications

Medical Uses

Hypertension Management

Nebivolol is primarily indicated for the treatment of hypertension. It functions by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and contractility. Additionally, it promotes vasodilation through the release of nitric oxide (NO), which contributes to lowering blood pressure effectively .

Heart Failure Treatment

In patients with heart failure, nebivolol can improve cardiac function and reduce symptoms. Its ability to enhance NO production aids in vascular relaxation, which is crucial for patients experiencing heart failure-related complications .

Angina Pectoris

Nebivolol is also utilized in managing angina by reducing the heart's oxygen demand through its effects on heart rate and contractility. This is particularly beneficial for patients with coronary artery disease .

Other Indications

- Microvascular Angina : Nebivolol has shown promise in treating microvascular angina due to its vasodilatory effects.

- Cancer Therapy-Related Cardiac Dysfunction (CTRCD) : Emerging studies suggest nebivolol may help manage cardiac dysfunction resulting from cancer treatments, although further research is needed .

- Combination Therapy : It is often used in combination with other antihypertensive agents, such as valsartan, to enhance therapeutic outcomes .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of nebivolol in various populations:

- Hypertensive Patients : Clinical trials indicate significant reductions in systolic and diastolic blood pressure compared to placebo groups. The vasodilatory effect contributes to improved arterial compliance and reduced peripheral resistance .

- Heart Failure Patients : Research shows that nebivolol can enhance exercise tolerance and quality of life in patients with stable heart failure .

Side Effects and Considerations

While nebivolol is generally well-tolerated, common side effects include dizziness, fatigue, nausea, and headaches. Serious adverse effects can include bronchospasm and exacerbation of heart failure .

Patients with diabetes should be monitored closely since beta-blockers can mask hypoglycemic symptoms. Abrupt discontinuation of nebivolol may lead to rebound hypertension or exacerbation of coronary artery disease; therefore, gradual tapering is recommended .

Mechanism of Action

Nebivolol hydrochloride exerts its effects primarily by blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to a decrease in blood pressure . Additionally, it induces vasodilation by stimulating the release of nitric oxide from endothelial cells, which further helps in lowering blood pressure . The compound’s unique ability to activate beta-3 adrenergic receptors also contributes to its vasodilatory effects .

Comparison with Similar Compounds

Pharmacological Profile vs. Other β-Blockers

| Parameter | Nebivolol Hydrochloride | Atenolol | Metoprolol |

|---|---|---|---|

| Receptor Selectivity | β1-selective | β1-selective | β1-selective |

| Vasodilation | YES (NO-mediated) | NO | NO |

| Lipid Solubility | Moderate | Low | High |

| Metabolism | Hepatic (CYP2D6) | Renal excretion | Hepatic (CYP2D6) |

| Half-life (hrs) | 10–12 | 6–7 | 3–7 |

| Unique Advantages | Improved endothelial function | Renal safety in CKD | Rapid action |

Nebivolol’s NO-mediated vasodilation reduces adverse effects (e.g., cold extremities) common with non-vasodilatory β-blockers [17][21].

Combination Therapies

Nebivolol + Amlodipine Besylate (Calcium Channel Blocker)

- Rationale : Synergistic vasodilation (β1-blockade + calcium channel inhibition) for resistant hypertension.

- Analytical Methods :

- Stability : Nebivolol degrades under acidic/alkaline hydrolysis and oxidation, while amlodipine is sensitive to photolysis [7][12].

Nebivolol + Valsartan (ARB)

- Rationale : Dual blockade of renin-angiotensin-aldosterone and sympathetic systems.

- Analytical Methods : Simultaneous equation method at 281 nm (nebivolol) and 251 nm (valsartan); LOQ 3.63 µg/mL (nebivolol), 3.99 µg/mL (valsartan) [13].

Nebivolol + Hydrochlorothiazide (Diuretic)

- Rationale : Additive blood pressure reduction via volume depletion and β-blockade.

- Analytical Methods : Multicomponent UV analysis at 281 nm (nebivolol) and 272 nm (hydrochlorothiazide); recovery 97–101% [15][20].

Stability and Degradation Profiles

| Stress Condition | This compound | Cilnidipine | Amlodipine Besylate |

|---|---|---|---|

| Acidic Hydrolysis | Highly susceptible (degraded) | Stable | Partially degraded |

| Alkaline Hydrolysis | Highly susceptible (degraded) | Stable | Stable |

| Oxidation | Susceptible (degraded) | Susceptible (degraded) | Stable |

| Photolysis | Stable | Susceptible (degraded) | Susceptible (degraded) |

| Thermal Degradation | Partially degraded | Stable | Stable |

Nebivolol’s instability under oxidative and hydrolytic conditions necessitates stability-indicating methods (e.g., RP-HPLC) for quality control [1][22].

Pharmacokinetic Interactions

- Nebivolol’s bioavailability is unaffected by cilnidipine’s CYP3A4 metabolism [22].

- Hydrochlorothiazide : Co-administration increases nebivolol’s AUC by 12% due to altered renal excretion [20].

Biological Activity

Nebivolol hydrochloride is a third-generation selective beta-1 adrenergic receptor antagonist that exhibits unique pharmacological properties, distinguishing it from other beta-blockers. Its biological activity encompasses a range of cardiovascular effects, vasodilatory actions, and potential metabolic benefits. This article delves into the mechanisms, pharmacokinetics, and clinical findings related to nebivolol, supported by data tables and case studies.

Nebivolol primarily acts as a highly selective beta-1 adrenergic receptor antagonist. At doses up to 10 mg, it demonstrates approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors in human myocardium . The compound also exhibits weak beta-2 antagonistic activity and acts as a beta-3 agonist, stimulating endothelial nitric oxide synthase (eNOS) and enhancing nitric oxide (NO) production. This NO-mediated vasodilation leads to decreased peripheral vascular resistance and improved cardiac output .

Key Mechanisms:

- Beta-1 Receptor Blockade : Reduces heart rate and myocardial contractility.

- Beta-3 Agonism : Increases NO production, resulting in vasodilation.

- Inhibition of Aldosterone : Lowers blood volume and reduces vasoconstriction.

Pharmacokinetics

Nebivolol is characterized by its extensive protein binding (approximately 98% ), primarily to serum albumin, and its metabolism involves both glucuronidation and cytochrome P450 2D6 pathways . The drug's bioavailability varies significantly among individuals due to genetic polymorphisms affecting CYP2D6 metabolism.

| Parameter | Value |

|---|---|

| Bioavailability | 12% - 96% (extensive vs. poor metabolizers) |

| Peak Concentration (Cmax) | 2.75 ± 1.55 ng/mL (d-nebivolol) |

| Volume of Distribution | 10,423.42 ± 6796.50 L |

| Half-life (t1/2) | Varies; generally prolonged after discontinuation |

Clinical Efficacy

Clinical studies have demonstrated nebivolol's efficacy in lowering blood pressure and improving heart function in patients with hypertension and heart failure. For instance, in a randomized controlled trial comparing nebivolol with placebo:

- Systolic Blood Pressure Reduction : Nebivolol showed significant reductions in systolic blood pressure (SBP) compared to placebo (−12.1 mmHg vs. −7.9 mmHg) .

- Diastolic Blood Pressure Reduction : Similar trends were observed for diastolic blood pressure (DBP) reductions .

Case Study 1: Heart Failure Management

A study involving patients with chronic heart failure indicated that nebivolol significantly improved exercise capacity and quality of life compared to standard treatment options. Patients receiving nebivolol reported enhanced functional capacity measured by the six-minute walk test.

Case Study 2: Metabolic Effects

Another investigation highlighted nebivolol's role in reducing oxidative stress markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory effects that could benefit diabetic patients .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Nebivolol hydrochloride in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC and HPTLC are widely used. For HPLC, a mobile phase of 50 mM KH₂PO₄ buffer (pH 3.0) and acetonitrile (45:55 v/v) with detection at 282 nm achieves retention times of ~3.76 min . HPTLC employs silica gel plates with toluene-methanol-triethylamine (3.8:1.2:0.2 v/v/v), yielding an Rf of 0.33 ± 0.02 and linearity between 500–3000 ng/spot . UV spectroscopy at 282 nm in pH 7.4 buffer is also validated for bulk analysis, with calibration curves spanning 2–10 µg/mL . Validation includes precision (RSD <2%), accuracy (recovery 98–102%), and LOD/LOQ (e.g., 63.10 ng/spot for HPTLC) .

Q. How is the solubility profile of this compound determined during preformulation studies?

- Methodological Answer : Solubility is assessed in solvents like ethanol (4.4 mg/mL), DMSO (44.2 mg/mL), and surfactants (e.g., Cremophore RH 40: 157.83 mg/mL) using shake-flask or bar-diagram methods. Nonionic surfactants and oils (e.g., polyethylene glycol 400) are screened under controlled agitation (e.g., 24 hrs, 37°C) to identify optimal solubility enhancers .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize transdermal delivery systems for this compound?

- Methodological Answer : CCD is applied to evaluate polymer combinations (e.g., HPMC K15M and Eudragit S100) and plasticizers (e.g., triethyl citrate 10% w/w). Responses like folding endurance, tensile strength, and in vitro flux are modeled statistically. For example, a 9-formulation design identified optimal drug release (88.33% in 120 min) and flux (12.5 µg/cm²/hr) using regression analysis . FTIR and DSC confirm drug-polymer compatibility by verifying no shifts in key peaks (e.g., Nebivolol’s O-H stretch at 3350 cm⁻¹) .

Q. What formulation strategies improve the dissolution rate and bioavailability of this compound in solid dosage forms?

- Methodological Answer : Liquisolid compacts using Fujicalin (carrier) and Aerosil 200 (coating) enhance dissolution by converting the drug into a liquid-loaded powder. Optimized formulations (e.g., LS-3N) achieve 88.33% release in 120 min, fitting the Peppas model (n > 0.45, indicating non-Fickian diffusion) . Self-microemulsifying drug delivery systems (SMEDDS) with Cremophore RH 40 increase solubility 150-fold, enabling >75% drug release in 30 min .

Q. How do researchers assess drug-polymer compatibility in transdermal formulations?

- Methodological Answer : FTIR and DSC are critical. For instance, Nebivolol’s compatibility with Eudragit RL100 is confirmed by unchanged FTIR peaks (e.g., C-F stretch at 1100 cm⁻¹) and DSC thermograms showing no melting point depression. Accelerated stability studies (40°C/75% RH for 6 months) further validate compatibility by monitoring physicochemical changes .

Q. How are degradation products of this compound analyzed under stress conditions?

- Methodological Answer : Forced degradation (acid/alkali hydrolysis, oxidation, photolysis) is followed by HPTLC or HPLC. For example, oxidative degradation with H₂O₂ produces a product resolvable on HPTLC (Rf 0.45 vs. 0.33 for intact drug). Mass spectrometry identifies degradation pathways, such as hydroxylation of the benzopyran ring . Method specificity is confirmed by resolution factors >2 between degradation peaks and the parent compound .

Q. Data Contradiction Analysis

- Solubility Variability : Reported solubility in DMSO ranges from 44.2 mg/mL to 60 mg/mL . This discrepancy may arise from differences in experimental conditions (e.g., sonication duration, temperature). Researchers must standardize protocols to ensure reproducibility.

- Bioavailability Enhancement : Liquisolid compacts report higher dissolution than SMEDDS , but SMEDDS may offer better intestinal permeation. Comparative studies under biorelevant conditions (e.g., simulated gastric fluid) are needed to resolve this.

Properties

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.